molecular formula C13H7ClN2O4 B4326431 8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B4326431
M. Wt: 290.66 g/mol
InChI Key: ANTJQXMLLXFLQX-UHFFFAOYSA-N
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Description

8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, commonly known as clozapine-N-oxide (CNO), is a chemical compound that has gained significant attention in the field of neuroscience research. CNO is a synthetic compound that is used to activate the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, a technique used to manipulate neuronal activity in a precise and controlled manner.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through base-catalyzed intramolecular nucleophilic substitution from 2-nitrobenzoic acids (Samet et al., 2006). Another synthesis method involves solid support synthesis using SNAr methodology (Ouyang et al., 1999).
  • Chemical Transformations : Research has explored various chemical transformations, such as replacing the nitro group in the compound under the action of O- and S-nucleophiles (Samet et al., 2006).

Biological Activity and Applications

  • Microbial Transformation : The compound has been subject to microbial transformation to obtain new derivatives, indicating its potential in developing new bioactive compounds (Jiu et al., 1977).
  • Pharmacological Potential : Research indicates its derivatives exhibit a variety of biological activities, particularly on the central nervous system (Gerasimova et al., 1989).

Pharmaceutical Development

  • Drug Synthesis : The compound has been used in the synthesis of drugs such as Sintamil, an antidepressant (Samet et al., 2005).

Properties

IUPAC Name

3-chloro-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O4/c14-7-1-4-11-10(5-7)15-13(17)9-3-2-8(16(18)19)6-12(9)20-11/h1-6H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTJQXMLLXFLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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